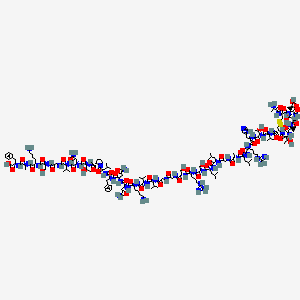
Procalcitonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procalcitonin is a peptide precursor of the hormone calcitonin, which is involved in calcium homeostasis. It is composed of 116 amino acids and is produced by parafollicular cells (C cells) of the thyroid and neuroendocrine cells of the lung and intestine . The level of this compound in the bloodstream of healthy individuals is typically below the limit of detection. it rises significantly in response to a pro-inflammatory stimulus, especially of bacterial origin .
Preparation Methods
Procalcitonin is synthesized from its gene precursor, prethis compound, which undergoes sequential proteolytic cleavage to produce this compound and calcitonin . The synthetic route involves the transcription of the CALC-1 gene in neuroendocrine cells, primarily in the thyroid C-cells . Industrial production methods for this compound involve recombinant DNA technology, where the gene encoding this compound is inserted into bacterial or yeast cells, which then produce the peptide in large quantities .
Chemical Reactions Analysis
Procalcitonin undergoes various biochemical reactions, primarily related to its role as a biomarker for bacterial infections and sepsis. It is involved in the inflammatory response and is synthesized in response to bacterial endotoxins and inflammatory cytokines . The major products formed from these reactions include calcitonin and other inflammatory mediators .
Scientific Research Applications
Procalcitonin is widely used in scientific research, particularly in the fields of medicine and biology. It serves as a biomarker for bacterial infections and sepsis, helping to guide antibiotic therapy and predict patient outcomes . In chemistry, it is used to study the inflammatory response and the mechanisms of sepsis . In industry, this compound assays are used in clinical laboratories to diagnose and monitor bacterial infections .
Mechanism of Action
Procalcitonin exerts its effects through its role as a precursor to calcitonin. During bacterial infections, this compound levels rise significantly due to the activation of the CALC-1 gene by bacterial endotoxins and inflammatory cytokines . This leads to the accumulation of this compound in the bloodstream, which can be measured to assess the severity of the infection . The molecular targets and pathways involved include the inflammatory cytokines interleukin-6 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Procalcitonin is often compared with other biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6). While CRP and IL-6 are also used to assess inflammation and infection, this compound is more specific to bacterial infections and sepsis . Unlike CRP, this compound levels do not rise significantly in viral infections, making it a more reliable marker for bacterial infections . Other similar compounds include calcitonin and other members of the calcitonin peptide family .
Properties
CAS No. |
56645-65-9 |
|---|---|
Molecular Formula |
C163H266N50O50S2 |
Molecular Weight |
3790.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-16-(carboxymethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
PBGNJGVTFINXOG-XJVRLEFXSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O |
Key on ui other cas no. |
83652-28-2 |
sequence |
ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















